Diamfenetide

Descripción general

Descripción

Métodos De Preparación

Diamfenetide se puede sintetizar mediante un proceso de varios pasos que implica la reacción de 4-acetaminofenol con etilenglicol para formar éter 4-acetamidofenoxietil . Este intermedio se hace reaccionar entonces con 4-acetaminofenol en presencia de un agente deshidratante para producir this compound . Los métodos de producción industrial suelen implicar la optimización de las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores para maximizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

Diamfenetide experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar varios productos de oxidación.

Reducción: Puede reducirse a sus derivados aminados correspondientes.

Sustitución: This compound puede experimentar reacciones de sustitución nucleofílica, particularmente en los grupos acetamida.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como el hidróxido de sodio . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Efficacy Against Liver Flukes

Diamfenetide has been extensively studied for its effectiveness against Fasciola hepatica. Research indicates:

- Broad-Spectrum Activity : It is effective against all life stages of the liver fluke, making it a valuable tool in veterinary practices aimed at treating fluke infestations in livestock .

- Prophylactic Use : Studies have shown that this compound can prevent infections in sheep when administered prophylactically, demonstrating its potential for use in herd management strategies .

Case Studies and Research Findings

Several studies have documented the efficacy and safety of this compound in various settings:

- Experimental Infections in Lambs : A study investigated the effects of this compound on lambs experimentally infected with Fasciola hepatica. The results showed that this compound was 100% effective when administered 1, 3, and 5 weeks post-inoculation, with diminishing efficacy at later time points (73% at 7 weeks and 57% at 9 weeks) .

- In Vitro Studies : Research demonstrated that this compound induces significant metabolic changes in Fasciola hepatica, including alterations in glucose transport and glycogen metabolism. The elevation of malate levels was notably consistent across different studies .

- Veterinary Applications : this compound has been utilized in veterinary medicine not only for treating infections but also as a research tool for studying fluke biology and physiology. Its effectiveness helps mitigate economic losses associated with liver fluke infestations in livestock .

Mecanismo De Acción

Diamfenetide ejerce sus efectos al ser desacetilado en el hígado del huésped a una monoamina y diamina activa . Estos metabolitos activos interrumpen el metabolismo energético de las duelas hepáticas, lo que lleva a su parálisis y muerte eventual . Los principales objetivos moleculares son las enzimas implicadas en las vías de producción de energía de la duela, particularmente las asociadas con el metabolismo de la glucosa .

Comparación Con Compuestos Similares

Diamfenetide es único en su actividad específica contra las duelas hepáticas inmaduras. Los compuestos similares incluyen:

Triclabendazol: Otro agente antihelmíntico efectivo contra duelas hepáticas inmaduras y adultas.

Closantel: Un antihelmíntico de amplio espectro con actividad contra varios gusanos parásitos.

Nitroxynil: Efectivo contra duelas hepáticas y otros gusanos parásitos, pero con un mecanismo de acción diferente.

La singularidad de this compound radica en su objetivo específico de las duelas hepáticas inmaduras y su desacetilación a metabolitos activos en el hígado del huésped .

Actividad Biológica

Diamfenetide, also known as diamphenethide, is a synthetic compound primarily utilized in veterinary medicine as an anthelmintic agent, particularly effective against the liver fluke Fasciola hepatica. This article explores its biological activity, mechanisms of action, efficacy in clinical settings, and relevant case studies.

Overview of this compound

This compound is classified as a fasciolicide, targeting various stages of the liver fluke's life cycle. It is particularly effective against immature flukes, with efficacy diminishing as the parasites mature. The compound is deacetylated in the host liver to yield active metabolites that exert therapeutic effects on the parasites .

The biological activity of this compound is characterized by several key mechanisms:

- Induction of Paralysis : this compound induces irreversible paralysis in both immature and adult stages of Fasciola hepatica. This effect is primarily due to the disruption of sodium ion transport across the parasite's membrane, leading to a decrease in surface membrane potential and subsequent cellular swelling.

- Inhibition of Protein Synthesis : Research indicates that this compound inhibits protein synthesis in Fasciola hepatica, likely by interfering with RNA synthesis. This was demonstrated through studies measuring the incorporation of radioactively labeled precursors into DNA, RNA, and proteins .

- Metabolic Disruption : The compound elevates malate concentrations within the parasite, affecting glucose metabolism and glycogen breakdown .

Efficacy in Clinical Studies

This compound has been extensively studied for its efficacy against liver fluke infections. Below are summarized findings from various research studies:

Case Studies and Research Findings

- In Vitro Studies : A study assessed the impact of this compound on protein synthesis by measuring the uptake and incorporation of labeled precursors in Fasciola hepatica. Results indicated significant reductions in protein content and overall uptake when treated with this compound compared to controls .

- Field Trials : In field trials involving sheep, this compound was shown to be effective in prophylactic programs against liver fluke infections. The drug's administration led to significant reductions in egg counts and improved clinical outcomes .

- Comparative Studies : Comparative efficacy studies between this compound and other anthelmintics like triclabendazole indicated that while triclabendazole was highly effective against certain isolates of Fasciola hepatica, this compound maintained a broad-spectrum efficacy across various life stages .

Propiedades

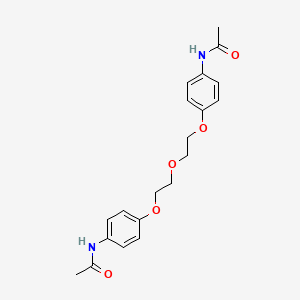

IUPAC Name |

N-[4-[2-[2-(4-acetamidophenoxy)ethoxy]ethoxy]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5/c1-15(23)21-17-3-7-19(8-4-17)26-13-11-25-12-14-27-20-9-5-18(6-10-20)22-16(2)24/h3-10H,11-14H2,1-2H3,(H,21,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNEZCZPNQCQCFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OCCOCCOC2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046229 | |

| Record name | Diamfenetide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36141-82-9 | |

| Record name | N,N′-[Oxybis(2,1-ethanediyloxy-4,1-phenylene)]bis[acetamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36141-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diamfenetide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036141829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diamfenetide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diamfenetide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diamfenetide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAMFENETIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4TFJ7GB6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the evidence that diamfenetide is effective against Fasciola hepatica infections?

A1: Studies have demonstrated this compound's efficacy against Fasciola hepatica in sheep and cattle. In one study, daily this compound treatment (10 mg/kg body weight) for 14 days resulted in 87% efficacy in preventing F. hepatica infection in sheep. Extending the treatment to 21 days increased efficacy to 96% []. Another study observed 100% efficacy in lambs treated with 100 mg/kg this compound 1, 3, and 5 weeks post-infection []. These findings suggest this compound can be a valuable tool for controlling fascioliasis in ruminants.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.